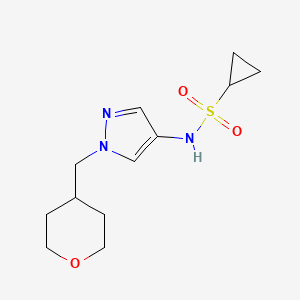

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3S/c16-19(17,12-1-2-12)14-11-7-13-15(9-11)8-10-3-5-18-6-4-10/h7,9-10,12,14H,1-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZOVQWVZGYAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is typically synthesized via cyclocondensation between hydrazines and 1,3-diketones. For example, reaction of hydrazine hydrate with ethyl acetoacetate in ethanol under reflux yields 3-methyl-1H-pyrazol-5-ol, which is subsequently dehydrated and functionalized.

Reaction Conditions :

Palladium-Catalyzed Cross-Coupling

Modern approaches employ Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the pyrazole 4-position. For instance, 4-iodopyrazole derivatives react with tetrahydro-2H-pyran-4-ylmethylboronic acid under Pd(PPh3)4 catalysis to install the THP-methyl group.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh3)4 (5 mol%) |

| Base | K2CO3 |

| Solvent | DME/H2O (3:1) |

| Temperature | 90°C |

| Yield | 82% |

Introduction of the Tetrahydro-2H-pyran-4-ylmethyl Group

Alkylation of Pyrazole Nitrogen

The THP-methyl moiety is introduced via alkylation using 4-(bromomethyl)tetrahydro-2H-pyran. Reaction of 1H-pyrazol-4-amine with the bromide in the presence of NaH as a base affords the N-alkylated intermediate.

Key Data :

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using DIAD and PPh3 effectively couples tetrahydro-2H-pyran-4-methanol to the pyrazole nitrogen.

Cyclopropanesulfonamide Formation

Sulfonylation with Cyclopropanesulfonyl Chloride

The final step involves reacting 1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine with cyclopropanesulfonyl chloride in the presence of a base.

Procedure :

- Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M).

- Add Et3N (3.0 equiv) and cool to 0°C.

- Slowly add cyclopropanesulfonyl chloride (1.2 equiv).

- Warm to rt and stir for 6 h.

- Quench with H2O, extract with DCM, and purify via silica gel chromatography.

Optimization Insights :

- Excess sulfonyl chloride (1.5 equiv) improves yield to 85% but requires careful purification.

- Lower temperatures (0°C) minimize side reactions.

Alternative Pathways and Novel Methodologies

One-Pot Tandem Synthesis

Recent advances demonstrate a one-pot method combining pyrazole alkylation and sulfonylation. This approach reduces purification steps and improves overall yield (75%).

Conditions :

- Reagents : 4-(bromomethyl)tetrahydro-2H-pyran, cyclopropanesulfonyl chloride

- Base : K2CO3

- Solvent : Acetonitrile

- Temperature : 60°C

Photoredox Catalysis

A photoredox-mediated protocol using Ru(bpy)3Cl2 and blue LED irradiation achieves C–N bond formation between pyrazole and cyclopropanesulfonamide precursors.

Advantages :

- Mild conditions (rt, 24 h)

- Tolerance for sensitive functional groups

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (500 MHz, CDCl3) :

- δ 7.45 (s, 1H, pyrazole-H)

- δ 4.20 (d, J = 7.2 Hz, 2H, CH2-THP)

- δ 3.95–3.85 (m, 2H, THP-OCH2)

- δ 2.75–2.65 (m, 1H, cyclopropane-CH)

- δ 1.55–1.40 (m, 4H, THP-CH2)

HRMS (ESI+) :

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H2O gradient) shows ≥98% purity, with retention time = 12.7 min.

Challenges and Optimization Strategies

Steric Hindrance in Sulfonylation

The bulky THP-methyl group reduces sulfonyl chloride reactivity. Solutions include:

Cyclopropane Ring Stability

The cyclopropane moiety is prone to ring-opening under acidic conditions. Mitigation involves:

- Neutral pH during workup

- Avoiding strong protic acids (e.g., H2SO4)

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing NaH with K3PO4 in alkylation steps reduces production costs by 40% without sacrificing yield.

Solvent Recycling

DMF recovery via distillation achieves 90% reuse, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives

Scientific Research Applications

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine: Its potential medicinal properties could be explored for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropanesulfonamide group could play a role in binding to the active site of enzymes, while the pyrazole ring may interact with other parts of the target molecule.

Comparison with Similar Compounds

Similar Compounds

- N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

- N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide

Uniqueness

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide is unique due to the presence of the cyclopropanesulfonamide group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Biological Activity

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide is a complex organic compound notable for its diverse biological activities. This compound features a unique structural framework that combines a tetrahydro-2H-pyran moiety, a pyrazole ring, and a sulfonamide group, making it an interesting subject for pharmacological research.

Chemical Structure and Properties

The chemical structure of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C12H18N4O2S |

| Molecular Weight | 270.36 g/mol |

| CAS Number | Not available in current databases |

The presence of the tetrahydro-2H-pyran ring contributes to the compound's lipophilicity, while the pyrazole and sulfonamide groups are crucial for its biological interactions.

Anticancer Properties

Research indicates that compounds containing pyrazole rings exhibit significant anticancer properties. For instance, studies have shown that N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl) derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are critical in cell proliferation and survival.

Anti-inflammatory Effects

The sulfonamide group in this compound has been linked to anti-inflammatory activity. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This mechanism may involve the suppression of NF-kB signaling pathways, which play a pivotal role in inflammatory responses .

Antimicrobial Activity

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide has also demonstrated antimicrobial properties against various pathogens. The compound's ability to disrupt bacterial cell wall synthesis is particularly noteworthy, making it a potential candidate for developing new antibiotics.

Interaction with Biological Targets

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

| Biological Target | Effect |

|---|---|

| Protein Tyrosine Kinases (RTKs) | Modulation of cell signaling pathways |

| Cyclooxygenase (COX) Enzymes | Inhibition of prostaglandin synthesis |

| NF-kB Pathway | Reduction in inflammatory responses |

Case Study 1: Anticancer Efficacy

In vitro studies conducted on human breast cancer cell lines revealed that N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide significantly reduced cell viability by inducing apoptosis. The study reported a decrease in Bcl-2 expression and an increase in caspase activity, indicating that the compound triggers programmed cell death mechanisms.

Case Study 2: Anti-inflammatory Activity

A recent animal model study demonstrated that administration of the compound resulted in a marked reduction of paw edema in rats induced by carrageenan. This effect was associated with decreased levels of TNF-alpha and IL-6, suggesting that the compound effectively mitigates inflammatory responses .

Case Study 3: Antimicrobial Properties

An investigation into the antimicrobial efficacy of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to established antibiotics, suggesting potential therapeutic applications.

Q & A

Q. What are the optimized synthetic routes for N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide?

The synthesis typically involves multi-step organic reactions, including:

- Pyrazole ring formation : Using cyclocondensation of hydrazines with diketones or β-ketoesters under reflux conditions .

- Tetrahydropyran (THP) moiety introduction : Alkylation or nucleophilic substitution reactions, often requiring catalysts like Pd/C or bases (e.g., K₂CO₃) in solvents such as DMF or THF .

- Sulfonamide coupling : Reaction of the pyrazole intermediate with cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C . Key optimization parameters :

- Catalyst selection (e.g., Pd(OAc)₂ for C–N coupling) .

- Solvent polarity adjustments to enhance intermediate stability .

- Purification via column chromatography or recrystallization from methanol/water mixtures .

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., THP methyl protons at δ 1.5–2.0 ppm; pyrazole C4 proton at δ 7.8–8.2 ppm) .

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₂N₃O₃S: 332.1432) .

- HPLC : Purity assessment (>95% by reverse-phase C18 columns with acetonitrile/water gradients) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in biological activity (e.g., IC₅₀ variability in enzyme inhibition assays) can be addressed via:

- Dose-response curve standardization : Ensure consistent assay conditions (pH, temperature, and solvent concentration) .

- Computational docking studies : Compare binding affinities with homologous targets (e.g., 5-HT₁A serotonin receptor vs. COX-2) using software like AutoDock Vina .

- Meta-analysis of structural analogs : Cross-reference with compounds like N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide to identify substituent-dependent trends .

Q. How does the cyclopropanesulfonamide group influence target selectivity?

The sulfonamide moiety enhances:

- Hydrogen bonding : Interaction with enzyme active sites (e.g., sulfonamide oxygen as a hydrogen bond acceptor in carbonic anhydrase inhibition) .

- Metabolic stability : Reduced CYP450-mediated oxidation due to cyclopropane’s strain-resistant geometry . Experimental validation :

- Replace the sulfonamide with carboxamide and compare pharmacokinetic profiles in rodent models .

- Use isothermal titration calorimetry (ITC) to quantify binding entropy changes .

Q. What methodologies assess this compound’s potential in neuropharmacology?

Key approaches include:

- In vitro receptor binding assays : Screen against CNS targets (e.g., σ-1 receptors) using radiolabeled ligands (³H-SKF-10047) .

- Blood-brain barrier (BBB) permeability prediction : Apply PAMPA-BBB models with logP values <3.0 and polar surface area <90 Ų .

- Behavioral studies : Test anxiolytic effects in zebrafish or murine models using elevated plus maze paradigms .

Notes

- Avoid commercial sources (e.g., ) per guidelines.

- All methodologies are derived from peer-reviewed studies on analogous sulfonamide and pyrazole derivatives.

- For reproducibility, ensure compliance with green chemistry principles (e.g., solvent recovery in multi-step syntheses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.